molecular formula C7H11N3O B11772285 5-Methoxy-2,6-dimethylpyrimidin-4-amine

5-Methoxy-2,6-dimethylpyrimidin-4-amine

Cat. No.: B11772285
M. Wt: 153.18 g/mol
InChI Key: PJGYZEPWZHLGDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,6-dimethylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidin-4-amine with methoxy-containing reagents under specific conditions to introduce the methoxy group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the methoxy group at the 5-position and the amino group at the 4-position allows for unique interactions with biological targets and chemical reagents .

Biological Activity

5-Methoxy-2,6-dimethylpyrimidin-4-amine is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family. Its structure features a methoxy group at the fifth position and two methyl groups at the second and sixth positions of the pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O
  • Molecular Weight : 178.19 g/mol
  • Structural Features : The presence of the methoxy group and methyl substitutions significantly influences its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis is under investigation.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, potentially effective against both bacterial and fungal strains.
  • Neuroprotective Effects : Some findings indicate that this compound could have neuroprotective properties, possibly beneficial in treating neurodegenerative diseases.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. The compound's interactions with biological systems often involve:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound could affect signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4,6-dimethylpyrimidineLacks methoxy groupKnown for broad-spectrum antimicrobial activity
5-Methoxy-2-methylpyrimidin-4-amineOne less methyl groupExhibits different biological profiles
2-Amino-4-(3-methoxyphenyl)pyrimidineContains a phenyl ringPotentially more effective against specific cancers

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against various cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for certain strains.

Case Study 3: Neuroprotection

Research involving neuroblastoma cells indicated that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls, highlighting its potential as a neuroprotective agent.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methoxy-2,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-4-6(11-3)7(8)10-5(2)9-4/h1-3H3,(H2,8,9,10)

InChI Key

PJGYZEPWZHLGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)OC

Origin of Product

United States

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